2-Bromoethyltrichlorosilane

Descripción general

Descripción

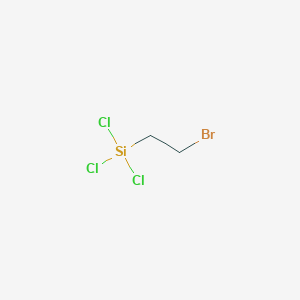

2-Bromoethyltrichlorosilane is an organosilicon compound with the chemical formula C2H4BrCl3Si. It is a colorless to yellowish liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromoethyltrichlorosilane can be synthesized from ethyltrichlorosilane. The reaction involves the bromination of ethyltrichlorosilane under controlled conditions .

Industrial Production Methods: The industrial production of this compound typically involves the reaction of ethyltrichlorosilane with bromine. This process is carried out in a controlled environment to ensure the desired product yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromoethyltrichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Hydrolysis: The compound reacts with water to form silanols and hydrogen bromide.

Alcoholysis: It reacts with alcohols to form alkoxysilanes and hydrogen bromide

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Hydrolysis Conditions: The reaction with water is typically carried out under acidic or basic conditions.

Alcoholysis Conditions: The reaction with alcohols is usually performed under anhydrous conditions to prevent hydrolysis

Major Products Formed:

Substitution Reactions: The major products are substituted silanes.

Hydrolysis: The major products are silanols and hydrogen bromide.

Alcoholysis: The major products are alkoxysilanes and hydrogen bromide

Aplicaciones Científicas De Investigación

2-Bromoethyltrichlorosilane is an organosilicon compound with the chemical formula C2H4BrCl3Si. It is a colorless to yellowish liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

This compound is a versatile compound with numerous applications in scientific research:

- Chemistry It is used as a reagent for the functionalization of various organic and inorganic substrates.

- Biology The compound is used in the synthesis of biologically active molecules and as a precursor in the preparation of silane-based biomaterials.

- Medicine It is employed in the development of pharmaceuticals and drug delivery systems.

- Industry The compound is used in the production of silicone polymers, coatings, and adhesives.

Biochemical Analysis

This compound plays a crucial role in biochemical reactions, particularly in the modification of surfaces and the synthesis of organosilicon compounds. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, primarily involving the bromine and trichlorosilane groups. These interactions can lead to the formation of stable complexes that are essential for various biochemical processes. For instance, this compound can react with hydroxyl groups on proteins and enzymes, leading to the formation of silyl ethers, which can alter the activity and stability of these biomolecules.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. The bromine atom in the compound can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to the formation of stable complexes. These interactions can result in enzyme inhibition or activation, depending on the nature of the biomolecule involved. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be flammable and can cause severe skin burns and eye damage, indicating its potential to degrade and release harmful byproducts.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, this compound may localize to the endoplasmic reticulum or Golgi apparatus, where it can participate in the synthesis and modification of proteins and other biomolecules.

Other applications

- Surface Modification this compound is used for the deposition of an alkyltrichlorosilane layer on surfaces such as glass slides, which are first hydroxylated .

- Intermediate in Synthesis It can be used as an intermediate in the manufacture of bactericidal agents, fungicides, specialty polymers, and pharmaceuticals .

- ** উন্নয়নে Functional Diets** Bioactive peptides have shown to be extremely useful in developing numerous health-oriented functional diets . These peptides are used as sweeteners, color stabilizers, thickeners, anti-caking factors, emulsifiers, flavor enhancers, emulsifiers in food preparation, and acidity control .

- Pharmaceutical Bioactive peptides and their by-products have been applied as antidiabetic, anticancer, and anti-inflammatory agents .

- Wound healing Bioactive peptides with high activity, specificity, and stability have sparked substantial interest in wound healing .

Mecanismo De Acción

The mechanism of action of 2-Bromoethyltrichlorosilane involves its reactivity with nucleophiles, leading to the formation of substituted silanes. The bromine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, making it a valuable intermediate in various chemical reactions .

Comparación Con Compuestos Similares

Methyltrichlorosilane: Similar to 2-Bromoethyltrichlorosilane, methyltrichlorosilane is used as a precursor for forming various cross-linked siloxane polymers.

Ethyltrichlorosilane: This compound is used as a starting material for the synthesis of this compound.

Uniqueness: this compound is unique due to its bromine atom, which imparts distinct reactivity compared to other trichlorosilanes.

Actividad Biológica

2-Bromoethyltrichlorosilane (CAS No. 63802-82-4) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by its structure, which includes a bromine atom and three chlorine atoms attached to a silicon atom. This configuration contributes to its reactivity and potential interactions with biological systems.

Cytotoxicity and Antimicrobial Properties

Research indicates that this compound exhibits cytotoxic effects on various cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Moreover, antimicrobial assays have demonstrated that this compound possesses antibacterial properties against both gram-positive and gram-negative bacteria. The compound disrupts bacterial cell membranes, which may explain its efficacy in inhibiting bacterial growth .

Immunomodulatory Effects

There is emerging evidence that this compound may modulate immune responses. Studies have suggested that it can enhance the activity of certain immune cells, such as macrophages and T lymphocytes, potentially through the activation of signaling pathways associated with immune responses . This property could make it a candidate for therapeutic applications in immunotherapy.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. The findings indicated that the compound's cytotoxic effects were dose-dependent, with higher concentrations leading to increased apoptosis rates. Flow cytometry analysis confirmed the induction of apoptotic pathways, highlighting the potential use of this compound in cancer treatment strategies .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a marked decrease in bacterial colony-forming units (CFUs) after exposure to the compound. The study concluded that this compound could be developed as a novel antimicrobial agent due to its ability to effectively inhibit bacterial growth .

Induction of Oxidative Stress

The biological activity of this compound is largely attributed to its ability to generate ROS within cells. This oxidative stress leads to cellular damage and apoptosis, particularly in cancerous cells .

Interaction with Cellular Membranes

The compound's hydrophobic nature allows it to interact with lipid membranes, disrupting their integrity and leading to cell lysis in microbial pathogens . This mechanism underpins its antimicrobial properties.

Propiedades

IUPAC Name |

2-bromoethyl(trichloro)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrCl3Si/c3-1-2-7(4,5)6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRKEHBNMHSEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrCl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.